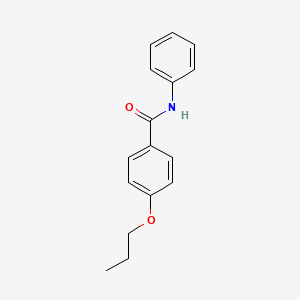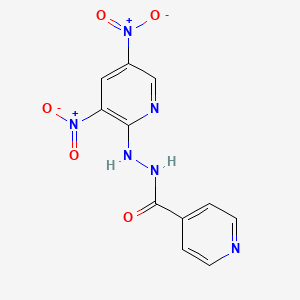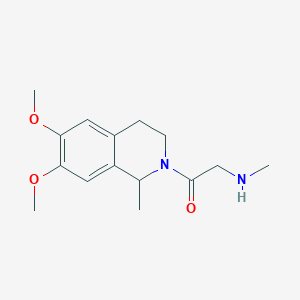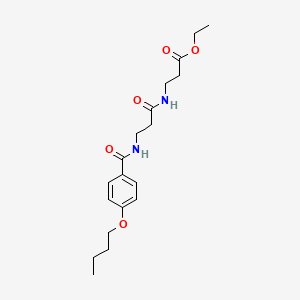![molecular formula C13H17BrN4O3S2 B3844102 7-bromo-N-[3-(4-morpholinyl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3844102.png)
7-bromo-N-[3-(4-morpholinyl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide
Overview
Description
7-bromo-N-[3-(4-morpholinyl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BMB-4 and is a potent inhibitor of carbonic anhydrase enzymes.
Scientific Research Applications
BMB-4 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various carbonic anhydrase enzymes, which are involved in many physiological processes such as acid-base balance, respiration, and bone resorption. BMB-4 has also been shown to possess anticancer properties and may be used as a chemotherapeutic agent. Additionally, BMB-4 has been studied for its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders.
Mechanism of Action
BMB-4 exerts its inhibitory activity by binding to the active site of carbonic anhydrase enzymes, thereby blocking their activity. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining the acid-base balance in the body. BMB-4 has also been shown to induce apoptosis in cancer cells by inhibiting the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
BMB-4 has been shown to have various biochemical and physiological effects. It has been found to decrease the production of bicarbonate ions, leading to a decrease in pH levels. This can have implications for the treatment of acidosis and other related disorders. BMB-4 has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
BMB-4 has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes and exhibits selectivity towards certain isoforms. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, BMB-4 has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, BMB-4 has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
There are several future directions for the study of BMB-4. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. This could lead to the development of more effective therapies for various disorders. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of BMB-4 in vivo. This could provide valuable insights into its potential therapeutic applications. Additionally, the role of carbonic anhydrase enzymes in various physiological processes is still not fully understood, and further research in this area could lead to the development of new therapies for a variety of disorders.
Conclusion:
In conclusion, BMB-4 is a chemical compound that has gained significant attention in the field of scientific research. Its potent inhibitory activity against carbonic anhydrase enzymes makes it a useful tool for studying various physiological processes and developing new therapies for various disorders. However, further research is needed to fully understand its pharmacokinetic properties and potential therapeutic applications.
properties
IUPAC Name |
4-bromo-N-(3-morpholin-4-ylpropyl)-2,1,3-benzothiadiazole-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O3S2/c14-10-2-3-11(13-12(10)16-22-17-13)23(19,20)15-4-1-5-18-6-8-21-9-7-18/h2-3,15H,1,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZLZMJNCJJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(C3=NSN=C23)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-morpholin-4-ylpropyl)-2,1,3-benzothiadiazole-7-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol](/img/structure/B3844023.png)
![4,4'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)diimino]diphenol](/img/structure/B3844038.png)
![2-({7-[(3-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844041.png)
![2-({7-[(4-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844049.png)
![2-({7-[(2-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-5-nitrophenol](/img/structure/B3844062.png)
![2-hydroxy-5-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B3844066.png)
![2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B3844074.png)
![4-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B3844086.png)
![2-[(1,2-dimethyl-3,3-diphenylpropyl)amino]ethanol](/img/structure/B3844093.png)



![2-{[3-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-3-yl]carbonyl}-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3844115.png)
